![molecular formula C12H18N2O4 B1466204 2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid CAS No. 1378433-28-3](/img/structure/B1466204.png)
2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid
Overview
Description
The compound “2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid” is a chemical with the CAS Number: 1421601-82-2 . It has a molecular weight of 254.29 . The IUPAC name for this compound is (7,7-dimethyl-2,4-dioxo-1,3-diazaspiro [4.5]dec-3-yl)acetic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O4/c1-11(2)4-3-5-12(7-11)9(17)14(6-8(15)16)10(18)13-12/h3-7H2,1-2H3, (H,13,18) (H,15,16) . This code provides a specific description of the molecular structure of the compound, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.29 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Supramolecular Arrangements
Research on derivatives similar to 2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid focuses on their supramolecular arrangements and the relationship between molecular and crystal structures. Studies have shown that these compounds do not contain solvent molecules in their crystals, and the substituents on the cyclohexane ring play a significant role in forming supramolecular structures. These structures are generally categorized based on the interactions between hydantoin rings, forming either dimers or ribbons (Graus et al., 2010).
Stereochemistry and Elimination Reactions
Another aspect of scientific research on similar compounds involves understanding their stereochemistry and elimination reactions. Studies have investigated the bromination of simple spiroketals and characterized various mono-, di-, and tribromo derivatives. This research provides insights into the relative stereochemistries and potential applications in synthesizing biologically active compounds (Lawson et al., 1993).
Novel Synthetic Routes
Research also explores novel synthetic routes to previously unknown compounds. For instance, reactions involving 1,2-diaza-1,3-butadienes and dimethyl malonate have led to the discovery of new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, showcasing a unique method of double ring closure (Attanasi et al., 2001).
Molecular Diversity
The molecular diversity achieved through the reaction of electron-deficient alkynes with arylidene N,N'-dimethylbarbituric acids has been explored, resulting in the formation of various diazaspiro[4.5]decenes with different regioselectivity and diastereoselectivity. This research highlights the potential for creating diverse molecular structures with specific properties (Han et al., 2020).
Efficient Synthesis
Efforts have been made to develop efficient synthesis methods for compounds like 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones. These methods involve trapping zwitterionic intermediates formed by the addition of triphenylphosphine to diaroylacetylenes, leading to high yields under mild conditions (Adib et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-(7,9-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-7-3-8(2)5-12(4-7)10(17)14(6-9(15)16)11(18)13-12/h7-8H,3-6H2,1-2H3,(H,13,18)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEWOXHSNQUNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2(C1)C(=O)N(C(=O)N2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



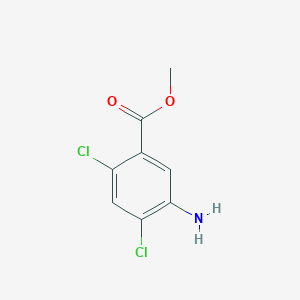
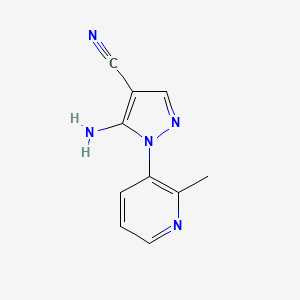
![1-Cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1466127.png)

![5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B1466129.png)
![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)
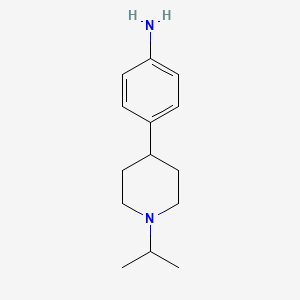
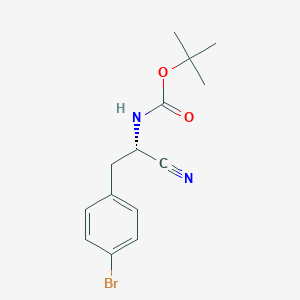

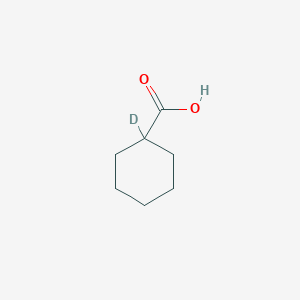
![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B1466140.png)
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)